Ido1-IN-22
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Overview
Description
Ido1-IN-22 is a small molecule inhibitor targeting the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan via the kynurenine pathway. This pathway plays a pivotal role in immune regulation, and IDO1 is often overexpressed in various cancers, contributing to immune escape mechanisms by tumors .
Preparation Methods
The synthesis of Ido1-IN-22 involves several steps, typically starting with the preparation of key intermediates. The synthetic route often includes the formation of a triazole ring, which is a common structural motif in IDO1 inhibitors. The reaction conditions usually involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Ido1-IN-22 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are often used.
Substitution: This reaction involves the replacement of one functional group with another. .
Scientific Research Applications
Ido1-IN-22 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a tool compound to study the kynurenine pathway and its role in various biochemical processes.
Biology: Helps in understanding the role of IDO1 in immune regulation and its impact on various biological systems.
Medicine: Investigated for its potential therapeutic applications in cancer immunotherapy, as it can inhibit the immune escape mechanisms of tumors.
Industry: Used in the development of new drugs targeting the IDO1 pathway, contributing to the advancement of cancer treatment strategies
Mechanism of Action
Ido1-IN-22 exerts its effects by inhibiting the enzymatic activity of IDO1. This inhibition prevents the conversion of tryptophan to kynurenine, leading to a decrease in immunosuppressive metabolites. The molecular targets include the active site of IDO1, where this compound binds and blocks its catalytic function. This action restores the immune system’s ability to recognize and attack tumor cells .
Comparison with Similar Compounds
Ido1-IN-22 is compared with other IDO1 inhibitors such as epacadostat and navoximod. While all these compounds target the same enzyme, this compound has shown unique binding properties and higher potency in certain assays. Similar compounds include:
Epacadostat: Another IDO1 inhibitor that has been extensively studied in clinical trials.
Navoximod: Known for its distinct binding mode and therapeutic potential.
Natural IDO1 Inhibitors: Compounds derived from natural sources that exhibit IDO1 inhibitory activity
This compound stands out due to its specific structural features and the ability to effectively inhibit IDO1, making it a valuable compound in cancer research and therapy.
Properties
Molecular Formula |
C12H12BrFN6O3 |
---|---|
Molecular Weight |
387.16 g/mol |
IUPAC Name |
1-[4-[N'-(3-bromo-4-fluorophenyl)-N-hydroxycarbamimidoyl]-1,2,5-oxadiazol-3-yl]-3-ethylurea |
InChI |
InChI=1S/C12H12BrFN6O3/c1-2-15-12(21)17-11-9(19-23-20-11)10(18-22)16-6-3-4-8(14)7(13)5-6/h3-5,22H,2H2,1H3,(H,16,18)(H2,15,17,20,21) |
InChI Key |
XSNUQYQJULXZFX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=NON=C1C(=NC2=CC(=C(C=C2)F)Br)NO |
Origin of Product |
United States |
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